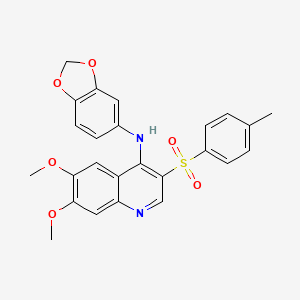

N-(2H-1,3-benzodioxol-5-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine

Description

N-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a quinoline derivative featuring a 1,3-benzodioxole substituent at the 4-amino position, dimethoxy groups at the 6- and 7-positions, and a 4-methylbenzenesulfonyl (tosyl) group at position 3 of the quinoline core.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O6S/c1-15-4-7-17(8-5-15)34(28,29)24-13-26-19-12-22(31-3)21(30-2)11-18(19)25(24)27-16-6-9-20-23(10-16)33-14-32-20/h4-13H,14H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSFSPTUYTWRNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NC4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, 6,7-dimethoxyquinoline, and 4-methylbenzenesulfonyl chloride. The synthesis may involve:

Nitration and Reduction: Nitration of 1,3-benzodioxole followed by reduction to form the corresponding amine.

Coupling Reaction: Coupling of the amine with 6,7-dimethoxyquinoline under specific conditions.

Sulfonylation: Introduction of the 4-methylbenzenesulfonyl group using sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions may target the nitro or sulfonyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxole or quinoline rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the benzodioxole or quinoline rings.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction.

DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and replication.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Biological Activity: No direct pharmacological data exist for the target compound. However, analogs with sulfonyl groups (e.g., ) show kinase inhibition, suggesting a plausible mechanism of action .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a complex quinoline derivative characterized by a unique combination of functional groups. This compound has garnered attention due to its potential biological activities, which may include anti-cancer properties and effects on various metabolic pathways.

Chemical Structure and Properties

The compound's IUPAC name is N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine. Its molecular formula is with a molecular weight of approximately 478.52 g/mol. The presence of the benzodioxole and sulfonyl groups suggests potential interactions with biological targets that could lead to significant pharmacological effects.

| Property | Value |

|---|---|

| IUPAC Name | N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |

| Molecular Formula | |

| Molecular Weight | 478.52 g/mol |

The biological activity of N-(2H-1,3-benzodioxol-5-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially affecting pathways related to cancer cell proliferation and survival.

- Receptor Binding : It may bind to cellular receptors, modulating signal transduction pathways that influence cell growth and apoptosis.

- DNA/RNA Interaction : There is potential for intercalation into DNA or RNA structures, which could disrupt normal gene expression and replication processes.

Anticancer Activity

Recent studies have indicated that quinoline derivatives can exhibit significant anticancer properties. For instance, compounds similar to N-(2H-1,3-benzodioxol-5-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine have shown efficacy in inhibiting tumor growth in various cancer models.

A comparative analysis of similar compounds demonstrated that those with sulfonamide groups often have enhanced selectivity against cancer cell lines while displaying reduced toxicity to normal cells.

Case Studies

- In Vitro Studies : In vitro assays using human cancer cell lines (e.g., breast and prostate cancer) showed that the compound significantly inhibited cell proliferation at low micromolar concentrations.

- In Vivo Models : Animal studies indicated that administration of the compound led to a marked reduction in tumor size in xenograft models compared to control groups.

Comparative Analysis with Related Compounds

To understand the uniqueness of N-(2H-1,3-benzodioxol-5-yl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine, comparisons can be drawn with other quinoline derivatives:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Chloroquine | Antimalarial | Mechanism involves heme polymerization inhibition. |

| Quinine | Antimalarial | Similar structure but less selective for cancer cells. |

| AZD0530 | c-Src inhibitor | High selectivity for tyrosine kinases; potential for use in targeted therapies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.